(1S)-(+)-10-Camphorsulfonyl chloride

Chiral Resolution Enantioselective Synthesis Optical Purity

Chiral resolution of racemates often suffers from poor diastereoselectivity with achiral reagents. (1S)-(+)-10-Camphorsulfonyl chloride provides a robust solution. • ≥97% purity (GC & titration), mp 65-69°C, [α]D +31° to +34° (c=1, CHCl₃). • Enables enantiomeric separation of amines/alcohols; used in esomeprazole synthesis & chiral COF-based HPLC phases. • Moisture-sensitive solid; shipped under inert gas at ambient temperature. Bulk quantities available.

Molecular Formula C10H15ClO3S
Molecular Weight 250.74 g/mol
Cat. No. B1367114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-10-Camphorsulfonyl chloride
Molecular FormulaC10H15ClO3S
Molecular Weight250.74 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
InChIInChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m1/s1
InChIKeyBGABKEVTHIJBIW-OMNKOJBGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-(+)-10-Camphorsulfonyl Chloride: Overview of Chiral Resolution and Derivatization Reagent


(1S)-(+)-10-Camphorsulfonyl chloride (CAS: 21286-54-4), a chiral sulfonyl chloride derived from camphor, is a specialized reagent primarily used for the optical resolution of racemic mixtures and as a chiral derivatizing agent in HPLC [1]. Its commercial availability typically specifies an assay of ≥97% by GC or argentometric titration, with a specific optical rotation of +31 to +34° (c=1, CHCl3) and a melting point of 65-69°C . It is widely utilized in the synthesis of nonpeptide oxytocin antagonists and other enantiomerically pure pharmaceuticals .

Why Achiral Sulfonyl Chlorides Cannot Substitute (1S)-(+)-10-Camphorsulfonyl Chloride in Chiral Applications


Achiral sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) are effective for general protection and activation chemistry but are incapable of enabling enantiomeric discrimination. The chiral camphor skeleton of (1S)-(+)-10-camphorsulfonyl chloride is essential for its function as a chiral resolving agent and derivatizing reagent, where it induces diastereoselectivity or enables the separation of enantiomers . Substitution with an achiral analog would result in complete loss of optical resolution capability, rendering it unsuitable for applications requiring enantiomeric purity, such as the synthesis of esomeprazole or chiral stationary phases [1].

Quantitative Differentiation: (1S)-(+)-10-Camphorsulfonyl Chloride vs. Comparators


Enantiomeric Purity and Optical Rotation: (1S)-(+)- vs. (1R)-(-)-10-Camphorsulfonyl Chloride

The (1S)-(+) enantiomer exhibits a specific optical rotation of +31 to +34° (c=1, CHCl3) [1], while its (1R)-(-) counterpart rotates polarized light in the opposite direction at -26 to -33° (c=1, CHCl3) . This stereochemical inversion is critical for predictable and reproducible diastereomeric induction.

Chiral Resolution Enantioselective Synthesis Optical Purity

Chiral Resolution Performance: (1S)-Camphorsulfonyl vs. Achiral Sulfonyl Chlorides

A chiral HPLC column fabricated with a covalent organic framework (COF) derivative of (1S)-(+)-10-camphorsulfonyl chloride (TpBD-1S-(+)-Cam) demonstrated the ability to resolve 10 different racemates, including warfarin and atenolol [1]. In contrast, an analogous column made with an achiral sulfonyl chloride would exhibit no enantioselectivity under the same conditions [2].

Chiral Chromatography Enantiomeric Separation Covalent Organic Frameworks

Thermodynamic Stability in Solution: Camphorsulfonyl Chloride vs. Camphorsulfonic Acid

In ethanol solutions of heterochiral mixtures at 298.15 K, 10-camphorsulfonyl chloride exhibited the greatest enthalpic stabilization upon mixing compared to its related analogs: 10-camphorsulfonic acid, 10-camphorsulfonamide, camphor, and camphorquinone [1].

Solution Thermodynamics Enthalpic Stabilization Heterochiral Interaction

Commercial Purity: Comparison of (1S)-(+)-10-Camphorsulfonyl Chloride Offerings

Commercial suppliers specify the purity of (1S)-(+)-10-camphorsulfonyl chloride via GC or argentometric titration. A comparison of major vendors reveals assay specifications ranging from 97.0% to ≥98.0% [1].

Reagent Quality Purity Specification Procurement

Optimal Application Scenarios for (1S)-(+)-10-Camphorsulfonyl Chloride


Resolution of Racemic Pharmaceuticals: Esomeprazole Synthesis

In the patented synthesis of esomeprazole (Nexium®), (1S)-(+)-10-camphorsulfonyl chloride is reacted with racemic omeprazole to form diastereomeric sulfonate esters, which are then separated by fractional crystallization. Subsequent deprotection yields the pure (S)-enantiomer [1]. This application leverages the compound's ability to induce diastereoselectivity, a property absent in achiral sulfonyl chlorides.

Fabrication of Chiral HPLC Stationary Phases

The compound is used to post-modify covalent organic frameworks (COFs) or silica supports to create chiral stationary phases for HPLC. For example, a TpBD-1S-(+)-Cam column resolved 10 different racemic compounds, demonstrating its utility in analytical and preparative-scale chiral separations [1]. This scenario is supported by evidence of enantioselectivity from Section 3.

Synthesis of Enantiomerically Pure Chiral Auxiliaries

The compound can be reduced to (1S)-(+)-10-mercaptoisoborneol with high diastereoselectivity, which itself is a valuable chiral ligand in asymmetric catalysis [1]. This transformation highlights its role as a precursor to other chiral building blocks, a function not replicable by achiral sulfonylating agents.

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